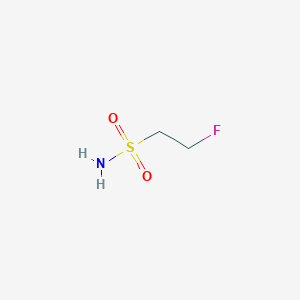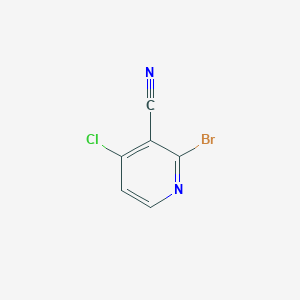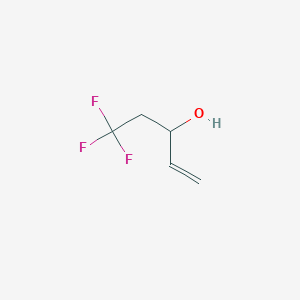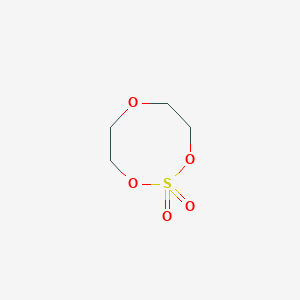
(2S)-2-(4-carboxybutanamido)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-carboxybutanamido)butanedioic acid, also known as 2-carboxybutanedioic acid, is a dicarboxylic acid that is widely used in scientific research. It is an important building block in the synthesis of various compounds and has a wide range of applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It is also used in the synthesis of polyesters, polyamides, and polyurethanes. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as amino acids, carboxylic acids, and polysaccharides. It is also used in the synthesis of polysaccharides, polypeptides, and other biopolymers.
Wirkmechanismus
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is responsible for the biosynthesis of fatty acids. Acetyl-CoA carboxylase is an enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA is then used in the biosynthesis of fatty acids. The inhibition of acetyl-CoA carboxylase by (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid results in the inhibition of fatty acid biosynthesis.
Biochemical and Physiological Effects
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to have a variety of biochemical and physiological effects. It is known to inhibit the enzyme acetyl-CoA carboxylase, which is responsible for the biosynthesis of fatty acids. This inhibition results in the inhibition of fatty acid biosynthesis, which can lead to the accumulation of toxic lipids in cells. In addition, (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to inhibit the enzyme fatty acid synthase, which is responsible for the biosynthesis of fatty acids. This inhibition results in the decrease in the production of fatty acids, which can lead to the accumulation of toxic lipids in cells. Furthermore, (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to inhibit the enzyme glucose-6-phosphate dehydrogenase, which is responsible for the metabolism of glucose. This inhibition can lead to the accumulation of toxic metabolites in cells, which can cause cell death.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is a useful reagent for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and does not have any significant side effects. However, it is important to note that (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can be toxic in large doses, and care should be taken when handling it. In addition, it is important to note that (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can react with other compounds, and care should be taken to ensure that it does not react with other compounds in the experiment.
Zukünftige Richtungen
There are a number of potential future directions for research involving (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid. One potential direction is to investigate its effects on other enzymes involved in fatty acid biosynthesis, such as acetyl-CoA synthase and fatty acid elongase. Another potential direction is to investigate its effects on other metabolic pathways, such as those involved in the synthesis of amino acids and proteins. In addition, further research is needed to investigate the potential therapeutic applications of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid, such as its potential use in the treatment of metabolic diseases. Finally, further research is needed to investigate the potential toxicity of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid in large doses.
Synthesemethoden
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can be synthesized from the reaction of two molecules of butyric acid in the presence of an acid catalyst. The reaction produces two molecules of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid and one molecule of water. The reaction can be represented as follows:
2 CH3CH2CO2H → (2S)-2-(4-carboxybutanamido)butanedioic acid + H2O
The reaction is typically carried out at a temperature of around 130°C and a pressure of 2-3 atm.
Eigenschaften
IUPAC Name |
(2S)-2-(4-carboxybutanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO7/c11-6(2-1-3-7(12)13)10-5(9(16)17)4-8(14)15/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTZAMGLJHWDB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)
![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)



![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)


